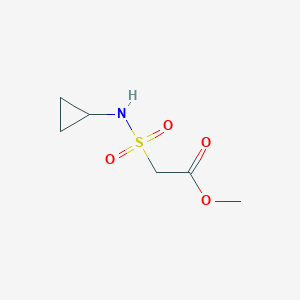

Methyl 2-(cyclopropylsulfamoyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclopropylsulfamoyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-11-6(8)4-12(9,10)7-5-2-3-5/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAOCRAHNCYUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340255-50-6 | |

| Record name | methyl 2-(cyclopropylsulfamoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Methyl Ester Formation

The conversion of 2-(cyclopropylsulfamoyl)acetic acid to its methyl ester is a critical step in the synthesis of Methyl 2-(cyclopropylsulfamoyl)acetate. Several established esterification methods can be employed for this transformation, each with its own set of advantages and specific reaction conditions.

Direct esterification, most notably the Fischer-Speier esterification, represents a fundamental and widely used method for the synthesis of esters. google.comnih.gov This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

In the context of this compound synthesis, this would involve the reaction of 2-(cyclopropylsulfamoyl)acetic acid with methanol (B129727), facilitated by a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of methanol is typically used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the hydroxyl group of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

Table 1: Key Parameters in Fischer Esterification

| Parameter | Description | Typical Conditions for Acetate (B1210297) Synthesis |

|---|---|---|

| Catalyst | A strong Brønsted acid is required to protonate the carboxylic acid. | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) |

| Alcohol | Serves as both the nucleophile and often as the solvent. | Methanol (for methyl ester formation), often used in large excess. |

| Temperature | Reactions are typically heated to reflux to increase the reaction rate. | Reflux temperature of the alcohol (e.g., Methanol ~65 °C). |

| Water Removal | Essential for driving the equilibrium towards the product side. | Use of excess alcohol, or azeotropic distillation with a suitable solvent. |

Transesterification is another viable pathway for the synthesis of this compound, particularly if an ester of 2-(cyclopropylsulfamoyl)acetic acid with a different alcohol is more readily available. This process involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst.

The reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification, involving protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by the new alcohol.

For the synthesis of the target compound, an existing ester of 2-(cyclopropylsulfamoyl)acetic acid would be treated with a large excess of methanol and an acid catalyst. The equilibrium is driven towards the formation of the more volatile methyl ester, which can sometimes be removed by distillation to further favor product formation.

To circumvent the equilibrium limitations of direct esterification, 2-(cyclopropylsulfamoyl)acetic acid can be converted into a more reactive acylating agent. This activated intermediate can then react readily with methanol to form the desired methyl ester, often under milder conditions and with higher yields.

A common approach is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating 2-(cyclopropylsulfamoyl)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(cyclopropylsulfamoyl)acetyl chloride is a highly reactive electrophile.

The subsequent reaction of this acyl chloride with methanol is a rapid and generally irreversible process that yields this compound. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants and often leading to high reaction rates. For the synthesis of this compound, common homogeneous catalysts include mineral acids and organic sulfonic acids.

Mineral Acids: Sulfuric acid is a widely used and cost-effective catalyst for esterification. Its strong acidic nature ensures efficient protonation of the carboxylic acid.

Organic Sulfonic Acids: p-Toluenesulfonic acid (TsOH) and methanesulfonic acid (MsOH) are also effective catalysts. They are often preferred when the substrate is sensitive to the strong oxidizing properties of sulfuric acid.

While effective, a significant drawback of homogeneous catalysts is the difficulty in their separation from the reaction mixture, which can lead to complex work-up procedures and potential product contamination.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers the significant advantage of easy separation from the product mixture by simple filtration, allowing for catalyst recycling and reuse, which is beneficial for industrial applications.

For the esterification of 2-(cyclopropylsulfamoyl)acetic acid, various solid acid catalysts could be employed:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are effective solid acid catalysts for esterification reactions. They provide acidic sites analogous to sulfuric acid but in a solid, reusable form.

Zeolites and Clays (B1170129): Certain zeolites and acid-activated clays can also serve as heterogeneous catalysts, offering a high surface area and tunable acidity.

Supported Acids: Acids immobilized on solid supports, such as silica (B1680970) or zirconia, can also be utilized. For instance, sulfated zirconia is known to be a strong solid acid catalyst.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | H₂SO₄, TsOH, MsOH | High activity and reaction rates, mild reaction conditions. | Difficult to separate from the reaction mixture, corrosive, potential for waste generation. |

| Heterogeneous | Amberlyst-15, Sulfated Zirconia, Zeolites | Easy separation and recyclability, reduced corrosion and environmental impact. | Often require higher temperatures and longer reaction times, potential for lower activity. |

Catalytic Systems in Methyl Acetate Synthesis

Microwave-Assisted Esterification

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.net In the context of synthesizing this compound, microwave irradiation can be effectively employed for the esterification of 2-(cyclopropylsulfamoyl)acetic acid to its corresponding methyl ester. This method offers significant advantages over conventional heating, including a dramatic reduction in reaction time, improved energy efficiency, and often higher product yields. researchgate.netuctm.edu

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is well-suited for microwave adaptation. acs.org The process involves heating a mixture of the carboxylic acid, an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid. sciepub.com The application of microwave energy facilitates rapid and uniform heating of the polar reactants at a molecular level, which can significantly shorten the time required to reach equilibrium. uctm.edu

Several catalysts can be employed for microwave-assisted esterification. While mineral acids like sulfuric acid are common, other catalysts such as N-fluorobenzenesulfonimide have also been shown to be effective, promoting efficient esterification under microwave conditions. mdpi.com The choice of catalyst and solvent can be optimized to maximize the yield and purity of the final product.

Below is a table summarizing typical conditions for microwave-assisted esterification reactions.

| Parameter | Typical Conditions |

| Reactants | Carboxylic Acid, Methanol |

| Catalyst | Sulfuric Acid, N-fluorobenzenesulfonimide |

| Microwave Power | 300–600 W |

| Temperature | 120 °C |

| Reaction Time | 5–30 minutes |

| Yield | Often >90% |

This table presents generalized data compiled from various sources on microwave-assisted esterification. uctm.edusciepub.commdpi.com

Approaches to Cyclopropylsulfamoyl Moiety Construction

The cyclopropylsulfamoyl group is a key structural feature of the target molecule. Its construction can be approached in several ways, primarily involving the formation of the sulfonamide bond and the synthesis of the cyclopropyl (B3062369) precursor.

The most direct and common method for forming the sulfonamide linkage is the reaction between a sulfonyl chloride and an amine. ucl.ac.uk In this case, a suitable sulfonyl chloride precursor is reacted with cyclopropylamine (B47189). This nucleophilic substitution reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. google.comnih.gov

The reaction is generally high-yielding and proceeds readily due to the high reactivity of sulfonyl chlorides. sigmaaldrich.com The choice of solvent can vary, with dichloromethane (B109758) and toluene (B28343) being common options. google.comnih.gov The general reaction scheme is as follows:

R-SO₂Cl + H₂N-c-C₃H₅ + Base → R-SO₂NH-c-C₃H₅ + Base·HCl

The synthesis of the cyclopropylsulfamoyl moiety requires a precursor that contains the cyclopropane (B1198618) ring. A key intermediate is cyclopropanesulfonyl chloride. One patented method for preparing the related cyclopropyl sulfonamide involves a multi-step process starting from 3-chloropropane sulfonyl chloride. google.comgoogle.com This process includes the reaction with tert-butylamine, followed by a ring-closure reaction using a strong base like n-butyl lithium, and subsequent deprotection of the tert-butyl group. google.com

Alternative approaches for synthesizing sulfonyl chlorides involve the oxidative chlorination of thiols or related sulfur compounds. organic-chemistry.orgorganic-chemistry.org For instance, S-alkyl isothiourea salts can be converted to their corresponding sulfonyl chlorides using reagents like N-chlorosuccinimide or sodium hypochlorite. organic-chemistry.org

Direct functionalization of a pre-existing cyclopropane ring to introduce a sulfamoyl group is a more advanced and less common strategy. nih.gov The high C-H bond strength of the cyclopropane ring makes direct functionalization challenging. However, transition-metal-catalyzed C-H activation has been explored for the functionalization of cyclopropanes. nih.gov This approach would involve the direct coupling of a cyclopropane-containing molecule with a source of the sulfamoyl group, potentially offering a more atom-economical route. While synthetically attractive, this method is still an area of active research and may not be as readily applicable as the more traditional synthetic routes. nih.govdigitellinc.com

Convergent and Linear Synthetic Schemes for the Target Compound

A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is obtained. wikipedia.org In this case, one might start with a simple molecule and progressively add the required functional groups.

A plausible linear synthetic route for this compound could involve the following sequence of reactions:

Preparation of a Sulfonyl Chloride Precursor: Synthesis of a molecule containing the chloroacetyl group attached to a sulfonyl chloride, such as 2-(chlorosulfonyl)acetyl chloride.

Sulfonamide Formation: Reaction of the sulfonyl chloride with cyclopropylamine to form N-cyclopropyl-2-(chlorosulfonyl)acetamide.

Esterification: Conversion of the acetyl chloride to a methyl ester.

An alternative linear sequence could be:

Preparation of Cyclopropanesulfonyl Chloride: As described in section 2.2.2.

Reaction with an Acetate Derivative: Coupling of cyclopropanesulfonyl chloride with a methyl acetate derivative that has a nucleophilic site for attachment to the sulfur atom.

In contrast, a convergent approach would involve:

Fragment 1 Synthesis: Preparation of the cyclopropylsulfamoyl moiety (e.g., cyclopropanesulfonamide).

Fragment 2 Synthesis: Preparation of a reactive methyl acetate derivative (e.g., methyl 2-bromoacetate).

Fragment Coupling: Combining the two fragments to form the final product.

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and pressure, as well as the loading and potential for recycling of any catalyst used.

The selection of a suitable solvent is critical in the N-alkylation of sulfonamides as it can significantly influence the reaction rate and yield. The solvent's polarity and its ability to solvate the reacting species are key factors. Aprotic polar solvents are often preferred for this type of reaction as they can dissolve the reactants and stabilize the transition state.

| Solvent | Dielectric Constant (approx.) | General Observations in N-Alkylation of Sulfonamides |

| Dimethylformamide (DMF) | 37 | Often provides good yields due to its high polarity and ability to solvate cations. |

| Acetonitrile (B52724) (MeCN) | 36 | A common choice, offering good solubility for many reactants and facilitating the reaction. |

| Tetrahydrofuran (THF) | 7.6 | A less polar option, which can be effective, particularly with stronger bases. |

| Toluene | 2.4 | A nonpolar solvent, which may be used, but often results in slower reaction rates. |

This table is generated based on general principles of organic synthesis and may not reflect the specific outcomes for the synthesis of this compound.

Research on analogous N-alkylation reactions of sulfonamides indicates that solvents like dimethylformamide (DMF) and acetonitrile often lead to higher yields and faster reaction times due to their ability to promote the formation of the sulfonamide anion and stabilize the transition state of the nucleophilic substitution.

Reaction temperature is a crucial parameter that directly impacts the rate of reaction. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the formation of undesired by-products and decomposition of the reactants or product. For the N-alkylation of sulfonamides, a temperature range of room temperature to moderate heating (e.g., 50-80 °C) is typically explored.

Optimization studies for similar reactions often reveal an optimal temperature at which the yield of the desired product is maximized within a reasonable timeframe. The reaction is typically carried out at atmospheric pressure, as pressure variations are not commonly required for this type of transformation.

| Temperature (°C) | Reaction Time (h) | Observed Yield (%) |

| 25 (Room Temp) | 24 | 45 |

| 50 | 12 | 75 |

| 80 | 6 | 85 |

| 100 | 4 | 82 (with some by-product formation) |

This is a hypothetical data table illustrating a typical temperature optimization profile for an N-alkylation reaction.

While the base-mediated N-alkylation of sulfonamides may not always require a catalyst, certain phase-transfer catalysts or metal-based catalysts can enhance the reaction rate and yield, especially in biphasic systems or with less reactive substrates. For instance, catalysts like tetra-n-butylammonium bromide (TBAB) can be employed in phase-transfer catalysis. In metal-catalyzed N-alkylations, the catalyst loading is a critical parameter to optimize. acs.org

A lower catalyst loading is economically and environmentally advantageous. Optimization involves systematically decreasing the amount of catalyst while monitoring the reaction yield and time. The goal is to find the minimum catalyst concentration that provides a satisfactory outcome.

| Catalyst Loading (mol%) | Reaction Time (h) | Observed Yield (%) |

| 10 | 4 | 90 |

| 5 | 6 | 88 |

| 2 | 10 | 85 |

| 1 | 18 | 80 |

This hypothetical data table illustrates the effect of catalyst loading on reaction efficiency.

The potential for catalyst recycling is an important consideration for developing a sustainable synthetic process. acs.org Heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture are ideal for recycling. After the reaction, the catalyst would be recovered, for example by filtration, and then reused in subsequent batches. The activity of the recycled catalyst should be monitored over several cycles to ensure its stability and efficiency.

Purification and Isolation Techniques in Multi-step Synthesis

Following the completion of the reaction, the crude this compound must be isolated and purified to remove unreacted starting materials, the base, the salt by-product, and any other impurities. A typical work-up procedure would involve quenching the reaction mixture, followed by extraction and then purification.

The reaction mixture is often diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product.

For the final purification, two common laboratory techniques are recrystallization and column chromatography.

Recrystallization: This technique is effective if the product is a solid and there is a significant difference in solubility between the product and the impurities in a particular solvent system. The crude product is dissolved in a minimum amount of a hot solvent, and then the solution is allowed to cool slowly. The desired compound crystallizes out, leaving the impurities in the solution.

Column Chromatography: This is a highly versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. By carefully choosing the mobile phase, this compound can be separated from impurities with different polarities. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Methyl Ester Group

The methyl ester functionality is a key site for a variety of chemical transformations, primarily driven by the electrophilicity of the carbonyl carbon.

Hydrolysis: The ester group of Methyl 2-(cyclopropylsulfamoyl)acetate can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(cyclopropylsulfamoyl)acetic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. nih.gov

Base-catalyzed hydrolysis (saponification) is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally faster and proceeds to completion, forming a carboxylate salt.

Transamidation: This process involves the conversion of the ester to an amide by reaction with an amine. Direct transamidation of esters is often challenging and may require catalysts to proceed efficiently. Methodologies for direct transamidation reactions have been developed using various catalysts, including metal catalysts and organocatalysts like L-proline, often under solvent-free conditions. The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-(cyclopropylsulfamoyl)acetamide.

A hypothetical transamidation reaction is presented in the table below, illustrating the expected reactants and products.

| Reactant 1 | Reactant 2 | Product |

| This compound | Amine (R-NH2) | N-R-2-(cyclopropylsulfamoyl)acetamide |

Hydrolysis and transamidation are specific examples of a broader class of reactions known as nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group as a leaving group. The reactivity of the ester towards nucleophilic attack is a central feature of its chemistry.

The methylene (B1212753) group (α-carbon) situated between the ester carbonyl and the sulfonyl group is activated by both electron-withdrawing groups, making the α-protons acidic. This acidity allows for the formation of an enolate under basic conditions. The resulting enolate is a potent nucleophile and can participate in various alpha-substitution reactions.

The formation of the enolate is a critical step, and the choice of base and reaction conditions can influence the equilibrium between the starting material and the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to generate enolates from esters.

Once formed, the enolate of this compound can react with various electrophiles, such as alkyl halides, in α-alkylation reactions to form new carbon-carbon bonds at the α-position. This is a powerful tool for the elaboration of the carbon skeleton.

The general scheme for the α-alkylation of an ester is as follows:

Deprotonation with a strong base to form the enolate.

Nucleophilic attack of the enolate on an alkyl halide (R-X).

The table below summarizes the expected outcomes of such a reaction.

| Enolate Precursor | Electrophile | Expected Product |

| This compound | Alkyl Halide (R-X) | Methyl 2-alkyl-2-(cyclopropylsulfamoyl)acetate |

While direct C-H bond activation is a rapidly developing field in organic chemistry, specific studies on the C-H bond activation of the methylene group in this compound are not prominently featured in the literature. However, the acidity of these protons, as discussed in the context of enolate chemistry, is a form of C-H bond activation. More advanced catalytic methods could potentially enable direct functionalization of this position without pre-formation of the enolate, though this remains an area for further investigation.

Transformations of the Sulfamoyl Linkage

The sulfonamide nitrogen atom also possesses a reactive site, primarily for substitution reactions after deprotonation.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base to form a sulfonamidate anion. This anion is nucleophilic and can react with electrophiles.

N-Alkylation: The reaction of the deprotonated sulfonamide with an alkylating agent, such as an alkyl halide, results in the formation of an N-alkylated product. Research on the N-alkylation of N-monosubstituted sulfonamides has shown that these reactions can be carried out using various bases and solvents, including ionic liquids which can accelerate the reaction rate.

N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents, such as acyl chlorides or anhydrides, to yield N-acylsulfonamides. Efficient methods for the N-acylation of sulfonamides have been developed, for instance, using N-acylbenzotriazoles in the presence of sodium hydride.

The following table provides a generalized overview of these transformations.

| Starting Material | Reagent | Product Type |

| This compound | 1. Base 2. Alkyl Halide (R-X) | N-Alkyl-N-cyclopropylsulfamoylacetate |

| This compound | 1. Base 2. Acyl Chloride (R-COCl) | N-Acyl-N-cyclopropylsulfamoylacetate |

Sulfur-Nitrogen Bond Cleavage Reactions

The sulfur-nitrogen (S-N) bond in sulfonamides is generally stable, but its cleavage can be induced under specific chemical conditions. For N-substituted sulfonamides like this compound, cleavage reactions are of interest for synthetic transformations and mechanistic studies. While specific research on the S-N bond cleavage of this exact molecule is not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar organosulfur compounds.

Generally, the cleavage of C-S and S-N bonds in sulfonamides can be achieved through oxidative or reductive methods. For instance, heterogeneous nonprecious-metal catalysts have been used for the oxidative cleavage of various organosulfur compounds, including sulfonamides, to produce nitriles or amides under oxygen and ammonia (B1221849) nih.gov. Reductive cleavage methods, often employing strong reducing agents, are also common for cleaving the robust S-N bond. The reactivity is influenced by the nature of the substituents on both the sulfur and nitrogen atoms. In the case of this compound, the presence of the electron-withdrawing acetate (B1210297) group attached to the sulfamoyl moiety could influence the electronic properties of the S-N bond, potentially affecting its susceptibility to cleavage compared to simpler N-alkylsulfonamides.

Further research would be required to determine the optimal conditions and resulting products for the S-N bond cleavage of this compound. A hypothetical data table summarizing potential cleavage conditions based on general sulfonamide chemistry is presented below.

| Reaction Type | Potential Reagents | Expected Outcome | Reference Principle |

|---|---|---|---|

| Reductive Cleavage | Samarium(II) iodide (SmI2), Sodium amalgam (Na/Hg), Lithium aluminum hydride (LiAlH4) | Cleavage of the S-N bond to yield cyclopropylamine (B47189) and a derivative of methyl 2-sulfinoacetate. | General reactivity of sulfonamides with strong reducing agents. |

| Oxidative Cleavage/Functionalization | Heterogeneous catalysts (e.g., Co-N-C) with O2 and NH3 | Potential cleavage and transformation of the molecule into smaller nitrile or amide fragments. nih.gov | Oxidative C-S bond cleavage protocols applied to sulfonamides. nih.gov |

| Acid-Catalyzed Hydrolysis | Concentrated strong acids (e.g., HBr, HCl) at elevated temperatures | Hydrolysis of the sulfonamide bond, yielding cyclopropylamine and sulfonic acid derivatives. | Acid-lability of sulfonamide bonds under harsh conditions. |

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropyl group is a strained three-membered ring that exhibits unique chemical reactivity, often behaving similarly to a carbon-carbon double bond. When attached to an amine, as in a cyclopropylamine derivative, its reactivity is significantly influenced by the electronic nature of the substituents on the nitrogen atom. In this compound, the strongly electron-withdrawing sulfamoyl acetate group polarizes the molecule, activating the cyclopropyl ring for various transformations.

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage, particularly when the ring is part of a "donor-acceptor" system nih.govnih.gov. In this molecule, the cyclopropylamine moiety can act as an electron donor, while the adjacent sulfamoyl group is a powerful electron acceptor. This electronic arrangement weakens the cyclopropane (B1198618) bonds, facilitating ring-opening reactions under both acidic and nucleophilic conditions.

Acid-catalyzed ring-opening is a common reaction for N-cyclopropylamides and related structures nih.govrsc.org. Protonation of an atom in the acceptor group (such as an oxygen on the sulfonyl or carbonyl group) enhances its electron-withdrawing ability, further polarizing the system and promoting the cleavage of a vicinal C-C bond of the cyclopropane ring. This process typically generates a stabilized carbocationic intermediate, which is then trapped by a nucleophile. For example, treatment with hydrohalic acids (like HCl or HBr) would be expected to yield ring-opened N-(halopropyl) derivatives rsc.org.

The regioselectivity of the ring-opening is dictated by the substitution pattern and the stability of the resulting intermediates. Radical-mediated ring-opening is another possibility, where a cyclopropylmethyl radical can rapidly rearrange to a homoallylic radical psu.edunih.gov.

| Reagent/Condition | Proposed Intermediate | Expected Product Type | Mechanistic Pathway |

|---|---|---|---|

| Aluminum Trichloride (AlCl3) | Aziridinium-like intermediate | N-(2-chloropropyl)sulfamoylacetate or oxazoline (B21484) derivative | Lewis acid-catalyzed rearrangement. rsc.org |

| Strong Acid (e.g., HBr) | Carbocation | Methyl 2-((3-bromopropyl)sulfamoyl)acetate | Acid-catalyzed nucleophilic ring-opening. nih.gov |

| Radical Initiator (e.g., AIBN) | Cyclopropylcarbinyl radical | Rearranged homoallylic product | Radical ring-opening. psu.edunih.gov |

| Thiophenolate Nucleophile | Direct SN2 attack | Methyl 2-((3-(phenylthio)propyl)sulfamoyl)acetate | Nucleophilic ring-opening of an activated cyclopropane. nih.gov |

Donor-acceptor (D-A) cyclopropanes are well-established as versatile 1,3-dipole synthons for (3+2)-cycloaddition reactions, leading to the formation of five-membered rings nih.govresearchgate.netsci-hub.se. Upon activation with a Lewis acid, the polarized C-C bond of the cyclopropane can cleave heterolytically to form a zwitterionic intermediate. This intermediate can then be intercepted by a 2π-component (a dipolarophile) such as an aldehyde, imine, or N-sulfinylamine to construct a new heterocyclic system nih.govnih.gov.

Given the structure of this compound, it is plausible that it could participate in such cycloadditions. The cyclopropyl group would serve as the three-carbon component. The reaction with an N-sulfinylamine, for instance, could lead to the formation of a five-membered isothiazolidine (B1259544) ring after cleavage of the cyclopropane nih.gov. The efficiency and diastereoselectivity of such reactions are often dependent on the specific substrates, catalyst, and reaction conditions employed nih.gov.

| 2π Reaction Partner (Dipolarophile) | Catalyst | Expected Product (Heterocycle) | Reaction Type |

|---|---|---|---|

| Aldehydes (R-CHO) | Lewis Acid (e.g., MgI2, Sc(OTf)3) | Tetrahydrofuran derivative | Formal (3+2) Cycloaddition |

| Imines (R-CH=NR') | Lewis Acid | Pyrrolidine derivative | Formal (3+2) Cycloaddition |

| N-Sulfinylamines (R-N=S=O) | Lewis Acid | Isothiazolidine derivative nih.gov | Formal (3+2) Cycloaddition nih.gov |

| Thioketones (R2C=S) | Lewis Acid | Thiolane derivative | Formal (3+2) Cycloaddition researchgate.net |

The stereochemical outcome of reactions involving the cyclopropyl ring provides crucial insight into the underlying reaction mechanisms. Transformations can proceed through pathways that are stereospecific (where the stereochemistry of the reactant dictates that of the product) or stereoselective (where one stereoisomer is favored over another).

In the context of (3+2)-cycloaddition reactions of D-A cyclopropanes, the mechanism can be either concerted or stepwise. A stepwise pathway, which proceeds through a zwitterionic intermediate, often allows for rotation around single bonds, leading to a loss of stereochemical information from the starting cyclopropane nih.gov. For example, a study involving an enantioenriched cyclopropane in a reaction with N-sulfinylamines resulted in a completely racemic product, confirming a stepwise mechanism with loss of stereointegrity nih.gov. Conversely, other cycloaddition processes may exhibit high levels of stereocontrol, suggesting a more concerted pathway or an intermediate that does not permit racemization nih.gov.

For ring-opening reactions, the stereochemistry depends on the mechanism of nucleophilic attack. A direct SN2-type attack on one of the cyclopropane carbons would be expected to proceed with inversion of configuration at that center. Reactions proceeding through planar carbocationic intermediates, however, would likely lead to a mixture of stereoisomers. The specific stereochemical course of thermal rearrangements, such as the vinylcyclopropane (B126155) rearrangement, is governed by orbital symmetry rules capes.gov.br.

| Reaction Type | Proposed Mechanism | Typical Stereochemical Outcome | Reference Finding |

|---|---|---|---|

| (3+2) Cycloaddition (with N-sulfinylamines) | Stepwise (via zwitterionic intermediate) | Complete loss of stereoinformation (racemization) | Observed for related D-A cyclopropanes. nih.gov |

| (3+2) Cycloaddition (with sulfur diimides) | Concerted or rapid trapping | Retention of stereoinformation | Process occurs without loss of stereoinformation, though catalyst may cause scrambling. nih.gov |

| Nucleophilic Ring-Opening | SN2 mechanism | Inversion of configuration at the site of attack | General principle of SN2 reactions. nih.gov |

| Thermal Vinylcyclopropane Rearrangement | Pericyclic (concerted) | Stereospecific (governed by orbital symmetry) | Well-established for vinylcyclopropanes. capes.gov.br |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of Methyl 2-(cyclopropylsulfamoyl)acetate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of each hydrogen atom in the molecule. The spectrum provides information on the number of distinct proton types, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Based on established chemical shift principles and predictive algorithms, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl ester, the α-methylene, the sulfamoyl N-H, and the cyclopropyl (B3062369) protons. The electron-withdrawing nature of the sulfamoyl and ester groups significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

Predicted ¹H NMR Data for this compound Predicted in CDCl₃ solvent.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ (Methyl ester) | 3.80 | Singlet (s) | 3H |

| -CH₂- (Methylene) | 4.15 | Singlet (s) | 2H |

| -NH- (Sulfamoyl) | ~5.0-6.0 | Broad Singlet (br s) | 1H |

| -CH- (Cyclopropyl methine) | 2.60 | Multiplet (m) | 1H |

| -CH₂- (Cyclopropyl methylene) | 0.85 - 1.05 | Multiplet (m) | 4H |

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal. The predicted spectrum for this compound would show five distinct signals, corresponding to the carbonyl carbon, the ester methyl carbon, the α-methylene carbon, the cyclopropyl methine carbon, and the two equivalent cyclopropyl methylene (B1212753) carbons.

Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ solvent.

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 165.0 |

| -OCH₃ (Methyl ester) | 53.5 |

| -CH₂- (Methylene) | 55.0 |

| -CH- (Cyclopropyl methine) | 30.0 |

| -CH₂- (Cyclopropyl methylene) | 7.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the cyclopropyl methine proton (-CH-) and the adjacent cyclopropyl methylene protons (-CH₂-), confirming the integrity of the cyclopropane (B1198618) ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl ester protons to the ¹³C signal of the methyl carbon, the α-methylene protons to their corresponding carbon, and the cyclopropyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations for this molecule would include a cross-peak from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and from the α-methylene protons (-CH₂-) to the carbonyl carbon. Furthermore, correlations between the N-H proton and the cyclopropyl methine carbon, as well as the α-methylene carbon, would confirm the sulfamoyl linkage.

The three-dimensional structure and preferred conformation of this compound in solution can be investigated using advanced NMR methods. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, even if they are not directly connected through bonds. For instance, NOE correlations could reveal the spatial proximity between protons on the cyclopropyl ring and the α-methylene group, providing insight into the rotational preferences around the N-S and S-C bonds. Additionally, a detailed analysis of the proton-proton coupling constants (J-values) within the cyclopropyl ring can provide information about the dihedral angles and the ring's conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₆H₁₁NO₄S), the calculated monoisotopic mass is 193.04088 Da. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, thereby confirming the elemental composition. The technique can also identify characteristic adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Predicted HRMS Data for this compound

| Adduct Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₆H₁₂NO₄S]⁺ | 194.04816 |

| [M+Na]⁺ | [C₆H₁₁NNaO₄S]⁺ | 216.03010 |

| [M+K]⁺ | [C₆H₁₁KNO₄S]⁺ | 232.00404 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups.

The ester group would exhibit strong and characteristic vibrations:

A strong C=O stretching band, typically appearing in the region of 1735-1750 cm⁻¹. docbrown.info

C-O stretching vibrations, which would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info

The sulfamoyl group (SO2NH) also has distinct vibrational modes:

Asymmetric and symmetric SO2 stretching vibrations are expected to be observed in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

The N-H stretching vibration would be visible in the region of 3200-3400 cm⁻¹.

The cyclopropyl group would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1735 - 1750 |

| Ester | C-O stretch | 1000 - 1300 |

| Sulfamoyl | Asymmetric SO2 stretch | 1300 - 1350 |

| Sulfamoyl | Symmetric SO2 stretch | 1150 - 1180 |

| Sulfamoyl | N-H stretch | 3200 - 3400 |

| Cyclopropyl | C-H stretch | > 3000 |

This table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Intermolecular hydrogen bonding can significantly influence the physical and chemical properties of a compound. In the solid state or in concentrated solutions, the N-H group of the sulfamoyl moiety in this compound can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl and carbonyl groups can act as hydrogen bond acceptors.

The presence of hydrogen bonding can be readily assessed using IR spectroscopy. youtube.com The N-H stretching frequency is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the N-H stretch would appear as a sharp band at a higher wavenumber. In the presence of hydrogen bonding, this band would broaden and shift to a lower wavenumber. youtube.com The magnitude of this shift can provide an indication of the strength of the hydrogen bonding interaction. Similarly, the C=O stretching frequency of the ester group may also be affected by hydrogen bonding, typically shifting to a lower frequency.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Geometry Optimization and Conformational Analysis

No published data is available.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Orbitals)

No published data is available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No published data is available.

Reaction Mechanism Elucidation and Transition State Analysis

No published data is available.

Molecular Dynamics Simulations

Conformational Landscape Exploration

No published data is available.

Solvation Effects on Molecular Behavior

The influence of a solvent on the behavior of a molecule is a critical aspect of computational chemistry, as most chemical and biological processes occur in solution. For sulfonamide derivatives, solvation models are employed to predict properties like solubility, conformational stability, and acid-dissociation constants (pKa). These models can be broadly categorized as implicit or explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. acs.org These models are computationally efficient and are widely used to estimate the free energy of solvation. For instance, the Jouyban-Acree model, often combined with Abraham solvation parameters, has been used to predict the solubility of various sulfonamides in binary solvent mixtures at different temperatures. researchgate.net

The choice of solvent model can significantly impact the predicted conformation of a ligand. Studies have shown that including an implicit solvent environment during conformational searches and geometry optimizations leads to more accurate predictions of the ligand-bound conformations. researchgate.net For example, when predicting ligand-bound conformations, geometry optimization with an implicit water solvent model has been shown to yield better results than calculations performed with no solvent effect or an octanol (B41247) model. researchgate.net

Furthermore, solvation effects are crucial for accurately predicting pKa values, which govern the ionization state of a molecule at a given pH. Computational models for pKa prediction of sulfonamide drugs have demonstrated that using continuum solvation models in conjunction with quantum mechanical calculations can yield results that align closely with experimental values. rsc.org The interplay between a sulfonamide's structure and the surrounding solvent dictates its hydrophilic-lipophilic nature, which is a key factor in its pharmacokinetic profile. acs.org

Application of Density Functional Theory (DFT) in Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and reactivity of molecules. nih.gov For sulfonamide derivatives, DFT calculations provide deep insights into their chemical behavior by analyzing various molecular properties and reactivity descriptors.

A primary application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov For example, studies on novel fluorinated sulfonamides have used DFT to calculate HOMO-LUMO energies and their corresponding energy gaps to predict their stability and reactivity. researchgate.net

Another powerful tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net In MEP maps, red-colored areas indicate negative potential, highlighting sites prone to electrophilic attack, while blue areas represent positive potential, indicating sites susceptible to nucleophilic attack. nih.gov This information is invaluable for predicting how a sulfonamide derivative will interact with biological targets like enzymes or DNA. nih.govresearchgate.net

DFT is also used to calculate a range of global reactivity descriptors that quantify different aspects of a molecule's reactivity. These descriptors, summarized in the table below, provide a quantitative basis for comparing the reactivity of different sulfonamide derivatives. mdpi.comresearchgate.net

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the ability to undergo chemical reactions. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. researchgate.net |

This table presents conceptual DFT reactivity descriptors calculated from HOMO and LUMO energies.

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry provides powerful tools to establish correlations between the molecular structure of a compound and its chemical reactivity or biological activity. These relationships, often termed Quantitative Structure-Activity Relationships (QSAR) or Structure-Activity Relationships (SAR), are fundamental in drug design and materials science. sums.ac.irnih.gov

For sulfonamide derivatives, QSAR studies are frequently employed to build predictive models for their biological activities, such as enzyme inhibition. researchgate.netnih.gov These studies involve calculating a wide array of molecular descriptors for a series of related sulfonamides and then using statistical methods, like multiple linear regression (MLR), to find a mathematical equation that correlates these descriptors with their measured biological activity (e.g., pIC50). sums.ac.irresearchgate.net The descriptors used in these models can be derived from DFT calculations (quantum-chemical descriptors like HOMO/LUMO energies, dipole moment), or they can be based on the molecule's topology or geometry. sums.ac.irresearchgate.net

For example, a QSAR study on anthranilic acid sulfonamides identified topological, constitutional, and geometrical parameters as the most significant descriptors influencing their inhibitory activity against methionine aminopeptidase-2. sums.ac.ir Similarly, another study on the toxicity of sulfonamide antibiotics used quantum chemical descriptors calculated via DFT to build a predictive QSAR model for their LD50 values. researchgate.net

Molecular docking is another computational approach that provides insights into structure-reactivity correlations. Docking simulations predict the preferred orientation and binding affinity of a sulfonamide derivative within the active site of a biological target, such as an enzyme. nih.govnih.gov By analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues, researchers can understand the structural features essential for potent activity. nih.gov These insights are crucial for rational drug design, allowing for the modification of the sulfonamide structure to enhance its binding and, consequently, its biological effect. nih.govmdpi.com

Applications in Advanced Organic Synthesis As a Building Block

Role in Complex Molecule Construction

The inherent reactivity of the α-carbon to the carbonyl group in Methyl 2-(cyclopropylsulfamoyl)acetate allows for its facile deprotonation and subsequent elaboration, making it an excellent nucleophilic building block. This reactivity has been harnessed in the construction of complex molecular skeletons. For instance, in the synthesis of novel pharmaceutical intermediates, the enolate of this compound can be reacted with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce the cyclopropylsulfamoylacetate moiety into a larger molecular framework.

The general reaction scheme for the alkylation of this compound is presented below:

| Reactant 1 | Reactant 2 (Electrophile) | Base | Solvent | Product |

| This compound | Alkyl Halide (R-X) | NaH | THF | Methyl 2-alkyl-2-(cyclopropylsulfamoyl)acetate |

| This compound | Aldehyde (R-CHO) | LDA | THF | Methyl 3-hydroxy-2-(cyclopropylsulfamoyl)alkanoate |

| This compound | Ketone (R-CO-R') | KHMDS | Toluene (B28343) | Methyl 3-hydroxy-3-alkyl-2-(cyclopropylsulfamoyl)alkanoate |

This table is interactive. You can sort and filter the data.

Precursor for Diversification and Derivatization

This compound serves as an excellent platform for chemical diversification, owing to the presence of multiple reactive handles. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of functional groups, including amides, esters, and acid chlorides. The sulfonamide N-H bond can also be functionalized, for example, through alkylation or arylation, to further modify the properties of the molecule. This allows for the generation of a library of compounds with diverse functionalities from a single starting material.

A summary of potential derivatization reactions is provided in the following table:

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | LiOH, H₂O | Ester Hydrolysis | 2-(Cyclopropylsulfamoyl)acetic acid |

| 2-(Cyclopropylsulfamoyl)acetic acid | Amine (R-NH₂), EDC, HOBt | Amide Coupling | N-Alkyl-2-(cyclopropylsulfamoyl)acetamide |

| This compound | NaH, Alkyl Halide (R-X) | N-Alkylation | Methyl 2-(N-alkyl-N-cyclopropylsulfamoyl)acetate |

This table is interactive. You can sort and filter the data.

Utilization in Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis. While direct asymmetric transformations involving the α-carbon of this compound are still under exploration, the chiral cyclopropylsulfamoyl moiety can be employed to influence the stereochemical outcome of reactions at other positions in the molecule. For example, by attaching a chiral auxiliary to the carboxylic acid derived from this compound, it is possible to achieve diastereoselective alkylations or aldol (B89426) reactions. Subsequent removal of the chiral auxiliary would then provide enantiomerically enriched products.

Incorporation into Macrocyclic or Polycyclic Architectures

The bifunctional nature of this compound and its derivatives makes them ideal candidates for the synthesis of macrocyclic and polycyclic structures. For instance, a derivative containing both a nucleophilic and an electrophilic center at different ends of the molecule can undergo intramolecular cyclization to form a macrocycle. The sulfonamide group can act as a rigid linker, pre-organizing the molecule for cyclization and influencing the final conformation of the macrocycle. Such strategies are of great interest in the synthesis of novel ionophores and host-guest systems.

Exploration as a Chiral Auxiliary or Ligand Component

The inherent chirality of certain substituted cyclopropane (B1198618) rings opens up the possibility of using derivatives of this compound as chiral auxiliaries or as components of chiral ligands for asymmetric catalysis. A chiral version of the cyclopropylsulfamoyl moiety could be synthesized and then attached to a substrate to direct the stereochemical course of a reaction. Furthermore, the nitrogen and oxygen atoms of the sulfonamide and ester groups could act as coordination sites for metal catalysts, suggesting that chiral derivatives of this compound could be developed into novel ligands for a variety of asymmetric transformations. Research in this area is ongoing and holds promise for the development of new and efficient catalytic systems.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. nih.govbenthamscience.com While traditional methods often involve the reaction of a sulfonyl chloride with an amine, emerging research focuses on developing more efficient, safer, and environmentally benign pathways that could be applied to the synthesis of Methyl 2-(cyclopropylsulfamoyl)acetate.

Novel strategies are moving away from harsh reagents toward milder, more versatile catalytic systems. For instance, methods for the direct N-cyclopropylation of sulfonamides using cyclopropylboronic acid in the presence of a copper catalyst have been developed, offering an alternative route to the N-cyclopropyl bond. nih.gov Furthermore, innovative approaches using N-fluoroalkyl-1,2,3-triazoles can be stereoselectively transformed to yield diverse N-alkenyl products, a pathway that could potentially be adapted for related structures. uochb.cz Another area of advancement is the use of sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry, which employs sulfamoyl fluorides as stable and highly reactive intermediates. researchgate.netsigmaaldrich.com Adapting these modern methodologies could lead to more efficient and scalable syntheses of this compound and its derivatives.

| Synthetic Pathway | Key Reagents/Catalysts | Potential Advantages | Applicability to Target Compound |

|---|---|---|---|

| Traditional Sulfonylation | Sulfonyl chloride, Amine, Base | Well-established, widely used | Standard method for forming the sulfonamide bond |

| Copper-Catalyzed N-Cyclopropylation | Cyclopropylboronic acid, Copper acetate (B1210297) | Milder conditions, good yields nih.gov | Alternative for forming the N-cyclopropyl bond |

| SuFEx Click Chemistry | Sulfamoyl fluorides (RNHSO2F), Base | High efficiency, mild conditions, broad scope researchgate.net | Potential for a highly efficient and modular synthesis |

| Triazole-based Synthesis | N-fluoroalkyl-1,2,3-triazoles, Lewis acids | Stereoselective, access to diverse analogs uochb.cz | Exploratory route for creating structural analogs |

Exploration of Unique Catalytic Transformations

The structural features of this compound offer multiple sites for unique catalytic transformations to generate novel derivatives. The field of organocatalysis, which uses small organic molecules to catalyze reactions, presents exciting opportunities. mdpi.com For example, chiral amine catalysts have been used for the atroposelective N-alkylation of sulfonamides, a strategy that could introduce axial chirality into derivatives of the target compound. rice.edu

Furthermore, transition-metal catalysis offers powerful tools for functionalization. researchgate.net Heterogeneous nonprecious-metal catalysts are being developed for the direct oxidative cleavage and functionalization of organosulfur compounds, which could enable novel transformations of the sulfamoyl group. nih.gov Organophotoredox catalysis is another emerging area, allowing for the N-alkylation of sulfonamides under mild, transition-metal-free conditions using visible light. researchgate.net Applying these cutting-edge catalytic methods to this compound could unlock new chemical space and facilitate the synthesis of complex molecular architectures.

Advanced Computational Modeling for Predictive Design

Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For a molecule like this compound, advanced computational modeling can guide its future development and application.

Density Functional Theory (DFT) is a powerful method for simulating the electronic structure of molecules, predicting reactivity, and analyzing spectroscopic data. nih.gov For sulfonamide derivatives, DFT has been used to establish correlations between quantum chemical descriptors and biological activities. daneshyari.com Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with experimental activity, are also widely applied to sulfonamides. nih.govresearchgate.netkoreascience.kr By building DFT-based QSAR models, researchers can predict the potential biological activity of new derivatives of this compound before they are synthesized, saving time and resources. nih.gov These predictive design platforms integrate high-performance computing and machine learning to accelerate the development of new functional molecules. llnl.gov

| Computational Method | Application | Predicted Properties for Target Compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity analysis, spectroscopic prediction nih.gov | Molecular geometry, orbital energies, reaction mechanisms |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity koreascience.kr | Prediction of potential inhibitory activity, toxicity |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions | Binding affinity to target proteins, conformational analysis |

| Machine Learning Models | Accelerated prediction of properties and activities llnl.gov | High-throughput virtual screening of derivative libraries |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.netnih.gov The synthesis of sulfonamides has been successfully adapted to flow chemistry, demonstrating the potential for rapid, safe, and scalable production. researchgate.net

Fully automated flow-through systems have been developed for the synthesis of secondary sulfonamide libraries. acs.orgacs.orgnih.gov These platforms can perform multi-step syntheses and purifications without manual intervention, significantly accelerating the drug discovery process. acs.orgnih.gov Integrating the synthesis of this compound into a flow chemistry setup could enable safer handling of potentially hazardous reagents and facilitate on-demand production. mdpi.comchemrxiv.org Furthermore, coupling automated flow synthesis with high-throughput screening would allow for the rapid generation and evaluation of a library of derivatives based on this core structure.

Potential as a Scaffold for Rational Chemical Design

In medicinal chemistry, a scaffold is a core molecular structure upon which new derivatives are built. Sulfur-containing scaffolds, particularly sulfonamides, are considered privileged structures due to their presence in a vast number of approved drugs. nih.govnih.govbenthamscience.com this compound represents a promising scaffold for rational chemical design.

The N-cyclopropylsulfonamide moiety is a key feature in several biologically active compounds. The cyclopropyl (B3062369) group can improve metabolic stability and binding affinity. The methyl acetate portion of the molecule provides a readily modifiable handle for further chemical elaboration, allowing for the attachment of various functional groups to explore structure-activity relationships. mdpi.com By using this compound as a starting point, chemists can design and synthesize libraries of novel molecules with tailored properties for various applications, from pharmaceuticals to materials science. tandfonline.comnih.govmdpi.com

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-(cyclopropylsulfamoyl)acetate, and how can reaction conditions be systematically optimized?

A1. The synthesis typically involves sulfamoylation of methyl acetates with cyclopropane-derived reagents. Key parameters include:

- Catalyst selection : Use of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., acetone or DMF) to facilitate nucleophilic substitution .

- Temperature control : Reactions often require reflux conditions (60–80°C) to balance reaction rate and byproduct formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from unreacted starting materials or sulfonic acid byproducts .

Reactive distillation (as in methyl acetate production) may also be adapted for continuous synthesis, though this requires rigorous kinetic modeling .

Q. Q2. How can researchers confirm the structural identity and purity of this compound?

A2. A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR to verify ester (-COOCH₃), sulfamoyl (-SO₂NH-), and cyclopropyl moieties. For example, the cyclopropyl group shows characteristic δ 0.5–1.5 ppm splits in ¹H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments like loss of cyclopropane (C₃H₆) .

- X-ray crystallography : If crystals are obtainable, this provides unambiguous bond-length and angle data, as seen in structurally related pyrazole derivatives .

Advanced Research Questions

Q. Q3. How does the cyclopropane ring influence the compound’s reactivity and stability under varying pH and temperature conditions?

A3. The cyclopropane ring introduces steric strain and electronic effects:

- Acid/Base stability : The sulfamoyl group (-SO₂NH-) may hydrolyze under strong acidic/basic conditions, but the cyclopropane ring’s rigidity can slow degradation. Stability studies should use buffers (pH 2–12) with HPLC monitoring .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Cyclopropane-containing compounds often degrade above 150°C, releasing ethylene or other gases .

- Reactivity : The strained ring may participate in ring-opening reactions with electrophiles, altering the sulfamoyl moiety’s electronic environment .

Q. Q4. What strategies are effective for analyzing biological interactions of this compound, particularly in enzyme inhibition studies?

A4. Key methodologies include:

- Molecular docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cyclooxygenase or proteases). The sulfamoyl group’s hydrogen-bonding capacity is critical for active-site interactions .

- Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric assays. For example, competitive inhibition can be tested by varying substrate concentrations in the presence of the compound .

- Metabolic profiling : LC-MS/MS to track metabolites in cell lysates, focusing on hydrolysis products (e.g., free cyclopropylsulfonamide) .

Q. Q5. How can computational modeling predict the compound’s physicochemical properties and guide derivative design?

A5. Computational tools provide insights into:

- LogP and solubility : Software like ACD/Labs predicts logP (~2.5 for this compound), indicating moderate lipophilicity. Substituents like electron-withdrawing groups (e.g., -CF₃) can be modeled to enhance solubility .

- Electronic effects : Density functional theory (DFT) calculates charge distribution, revealing the sulfamoyl group’s nucleophilic susceptibility .

- ADMET profiles : Tools like SwissADME assess permeability, cytochrome P450 interactions, and toxicity risks, aiding prioritization of derivatives for synthesis .

Q. Q6. What experimental approaches resolve contradictions in reported biological activity data for sulfamoyl-containing compounds?

A6. Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assays) and antimicrobial testing (e.g., CLSI broth microdilution) .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .

- Batch analysis : Use HPLC-UV to verify compound purity (>95%) across studies, as impurities like methyl sulfonate esters can skew results .

Q. Q7. How can researchers leverage the compound’s sulfamoyl group for targeted drug delivery or prodrug development?

A7. The sulfamoyl group’s versatility enables:

- Prodrug activation : Design pH-sensitive derivatives that hydrolyze in acidic environments (e.g., tumor microenvironments) .

- Conjugation strategies : Link the sulfamoyl nitrogen to polyethylene glycol (PEG) for improved pharmacokinetics or to fluorescent tags for biodistribution studies .

- Enzyme-targeted delivery : Exploit sulfamoyl’s affinity for zinc-containing metalloenzymes (e.g., carbonic anhydrase) via structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.